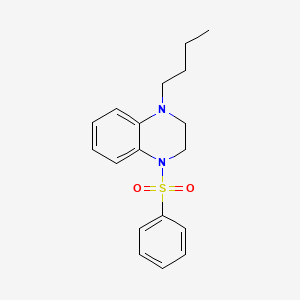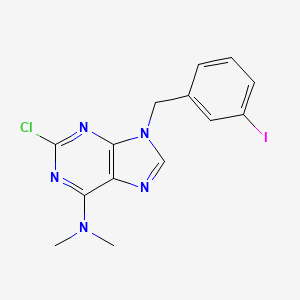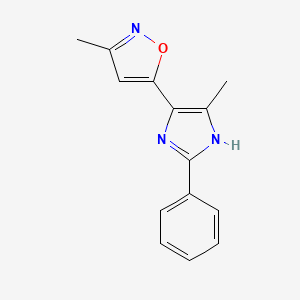
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one is a heterocyclic compound that features a unique combination of a furan ring, a benzyl group, and an isothiazolone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one typically involves the following steps:
Formation of the Isothiazolone Ring: This can be achieved by reacting a suitable thioamide with a chlorinating agent such as sulfuryl chloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Furan Ring: The furan ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the isothiazolone ring, potentially converting it to an isothiazolidine derivative.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological processes involving isothiazolone derivatives.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets. The isothiazolone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. This can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, which can be exploited for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-(4-(furan-2-yl)phenyl)isothiazol-3(2H)-one: Similar structure but with a phenyl group instead of a benzyl group.
5-chloro-2-(4-(thiophen-2-yl)benzyl)isothiazol-3(2H)-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one is unique due to the presence of both a furan ring and a benzyl group, which can impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
918107-73-0 |
|---|---|
Molekularformel |
C14H10ClNO2S |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
5-chloro-2-[[4-(furan-2-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNO2S/c15-13-8-14(17)16(19-13)9-10-3-5-11(6-4-10)12-2-1-7-18-12/h1-8H,9H2 |
InChI-Schlüssel |
ODIDZYHWZGKVOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


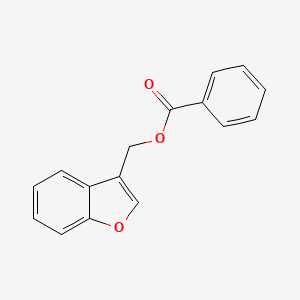
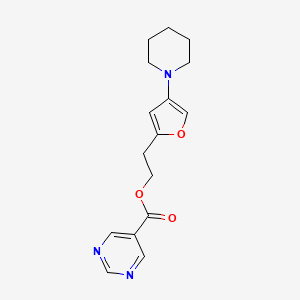
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)
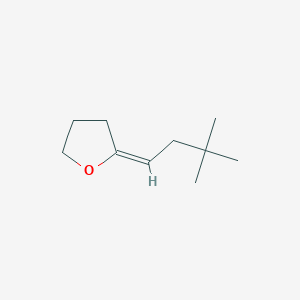


![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
